N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide: is an organic compound that features both an amine group and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 3-aminophenylamine with 4-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry: N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(3-Aminophenyl)-4-(4-chlorophenoxy)butanamide
- N-(3-Aminophenyl)-3-(4-chlorophenoxy)propanamide
Comparison: N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide is unique due to its specific substitution pattern and the presence of both an amine and a chlorophenoxy group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in research and industrial applications. Similar compounds may share some properties but differ in their reactivity and applications due to variations in their chemical structure.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVXEDOTNRGCEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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